![molecular formula C24H18S4 B14604529 Disulfide, bis[2-(phenylthio)phenyl] CAS No. 58074-47-8](/img/structure/B14604529.png)
Disulfide, bis[2-(phenylthio)phenyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis[2-(phenylthio)phenyl], also known as bis(2-phenylthio)phenyl disulfide, is an organic compound with the molecular formula C24H18S4. This compound features two phenylthio groups attached to a central disulfide bond. It is a member of the disulfide family, which is characterized by the presence of a sulfur-sulfur bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[2-(phenylthio)phenyl], typically involves the oxidation of thiophenol derivatives. One common method is the reaction of 2-phenylthiophenol with an oxidizing agent such as iodine (I2) or hydrogen peroxide (H2O2). The reaction proceeds as follows:
2PhSH+I2→Ph2S2+2HI
This reaction is usually carried out in a solvent like methanol (MeOH) or diethyl ether (Et2O) under controlled conditions to ensure the formation of the desired disulfide compound .
Industrial Production Methods
Industrial production of disulfide, bis[2-(phenylthio)phenyl], may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative oxidizing agents and solvents to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis[2-(phenylthio)phenyl], undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2), hydrogen peroxide (H2O2), and other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Methanol (MeOH), diethyl ether (Et2O), and other organic solvents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted phenylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis[2-(phenylthio)phenyl], has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of disulfide, bis[2-(phenylthio)phenyl], primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in various biochemical processes. In biological systems, disulfide bonds play a crucial role in maintaining protein structure and function. The compound can also act as an electron donor or acceptor, facilitating redox reactions in cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl disulfide: (C6H5)2S2, a common organic disulfide with similar redox properties.
Dimethyl disulfide: (CH3)2S2, another symmetrical disulfide with different reactivity due to the presence of methyl groups.
Bis(2-aminophenyl) disulfide: (H2NC6H4)2S2, a disulfide with amino groups that influence its chemical behavior
Uniqueness
Disulfide, bis[2-(phenylthio)phenyl], is unique due to the presence of phenylthio groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
58074-47-8 |
|---|---|
Molekularformel |
C24H18S4 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
1-phenylsulfanyl-2-[(2-phenylsulfanylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S4/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-28-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
HIWCOXXWRSVCSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2SSC3=CC=CC=C3SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



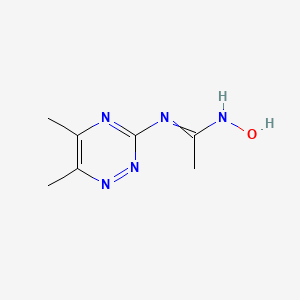


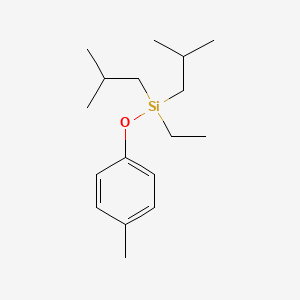
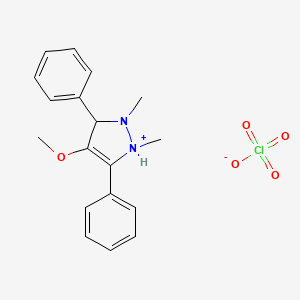
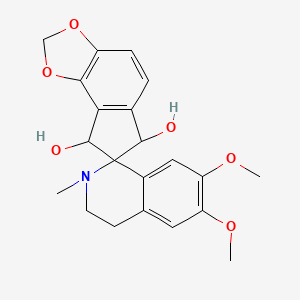
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
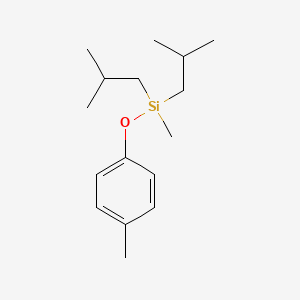
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)




